molecular formula C8H6ClNO4 B1590537 Methyl 3-chloro-2-nitrobenzoate CAS No. 42087-81-0

Methyl 3-chloro-2-nitrobenzoate

Cat. No.: B1590537
CAS No.: 42087-81-0
M. Wt: 215.59 g/mol
InChI Key: VTWUVGLVDQXCJO-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 3-chlorobenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: Methyl 3-chloro-2-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-chloro-2-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-chloro-2-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO4 . It is used as a reagent in the synthesis of other compounds .

Scientific Research Applications

  • Chemistry this compound serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in cross-coupling reactions .
  • ** কোথায় গেলBiology** The compound can be used in studying enzyme-catalyzed reactions and as a substrate in biochemical assays.
  • Medicine It functions as a precursor in synthesizing drugs with potential therapeutic effects.

Chemical Reactions

This compound can undergo several types of chemical reactions.

  • Reduction The nitro group can be converted to an amino group, forming methyl 5-chloro-2-aminobenzoate.
  • Substitution It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Reduction Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid can be used.
  • Substitution Amines, thiols, and other nucleophiles under basic or acidic conditions can be employed.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-nitrobenzoate depends on its chemical reactivity The nitro group is an electron-withdrawing group, which makes the benzene ring more susceptible to nucleophilic attackThe ester group can undergo hydrolysis, releasing the corresponding carboxylic acid .

Comparison with Similar Compounds

Uniqueness: Methyl 3-chloro-2-nitrobenzoate is unique due to the specific positioning of the chlorine and nitro groups, which imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 3-chloro-2-nitrobenzoate (CAS No. 42087-81-0) is an organic compound that has garnered attention in various fields due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H6ClNO4
  • Molecular Weight : 215.59 g/mol
  • Purity : Typically above 98% for research applications

This compound contains a nitro group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to its structural features:

  • Nitro Group Reactivity : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular biomolecules.
  • Halogen Substitution : The presence of chlorine may enhance the compound's lipophilicity, allowing it to penetrate cell membranes more effectively.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study comparing various nitroaromatic compounds, it was found that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.125 μg/mL
Escherichia coli<0.5 μg/mL
Pseudomonas aeruginosa<1 μg/mL

These findings suggest that this compound could be a lead compound for developing new antibacterial agents, particularly against multidrug-resistant strains.

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Cell Line IC50 (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The compound's ability to induce cell cycle arrest and apoptosis highlights its potential as a chemotherapeutic agent.

Case Studies

  • Electrocatalytic Reduction Study : A recent study demonstrated the electrocatalytic reduction of this compound, showcasing its potential as a substrate in synthetic organic chemistry. The reaction yielded hydroxylamine derivatives, indicating its utility in further chemical transformations .
  • Synthesis of Dual Inhibitors : Research into dual inhibitors targeting bacterial topoisomerases has utilized this compound as a building block for synthesizing compounds with enhanced antibacterial activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-chloro-2-nitrobenzoate, and how are reaction conditions optimized?

this compound is typically synthesized via esterification of 3-chloro-2-nitrobenzoic acid using methanol under acidic catalysis. Evidence from analogous syntheses (e.g., methyl 5-chloro-2-nitrobenzoate) highlights the use of concentrated hydrochloric acid and tin chloride for nitro group reduction in related compounds . Optimization involves controlling stoichiometry, temperature (293–303 K), and purification steps (e.g., washing with methanol to remove ammonium ions) to achieve high yields .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, nitro group at ~1520 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal stability and dehydration steps (e.g., mass loss corresponding to water molecules in metal complexes) .
  • X-ray Diffraction : Resolves crystal structures; SHELX programs are widely used for refinement .
  • Elemental Analysis : Confirms purity and hydration states .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile intermediate due to its reactive nitro and ester groups:

  • Nitro Reduction : Produces amino derivatives for pharmaceutical precursors .
  • Ester Hydrolysis : Generates carboxylic acids for coordination chemistry (e.g., metal complexes) .
  • Cross-Coupling Reactions : Enables Suzuki or Buchwald-Hartwig reactions for heterocycle synthesis .

Advanced Research Questions

Q. How do solubility discrepancies among transition metal complexes of this compound impact their utility in ion-exchange chromatography?

Solubility studies (10⁻⁴–10⁻² mol·dm⁻³ in water at 293 K) reveal that Co(II) complexes are more soluble than Ni(II) or Cu(II) analogues. This gradient allows selective elution in ion-exchange systems, making 3-chloro-2-nitrobenzoic acid derivatives effective for metal separation .

Q. What mechanistic insights explain the thermal decomposition pathways of this compound metal complexes?

TGA/DSC data show a two-step decomposition:

  • Dehydration (345–395 K) : Loss of 1–2 water molecules (∆H = 60–130 kJ·mol⁻¹) .
  • Ligand Degradation (>400 K) : Nitro and ester groups decompose, forming metal oxides. Kinetic studies (e.g., Coats-Redfern method) can model activation energies .

Q. How do crystallographic data resolve structural ambiguities in this compound derivatives?

SHELX software refines crystallographic parameters (e.g., bond lengths, angles) to distinguish isomeric forms. For example, ORTEP-3 visualizes steric effects of substituents, clarifying regioselectivity in reactions .

Q. What contradictions exist in reported magnetic properties of metal complexes, and how are they addressed?

Magnetic susceptibility data (76–303 K) for Co(II), Ni(II), and Cu(II) complexes sometimes deviate from spin-only values due to ligand field effects. Advanced models (e.g., Curie-Weiss law) account for orbital contributions and antiferromagnetic coupling .

Q. Methodological Considerations

Parameter Co(II) Complex Ni(II) Complex Cu(II) Complex
Solubility (mol·dm⁻³)1.2 × 10⁻²3.6 × 10⁻⁴2.8 × 10⁻⁴
Dehydration Temp (K)345–360350–370360–395
Magnetic Moment (µB)4.83.21.9

Note : Replace placeholder values with experimentally derived data for this compound complexes.

Properties

IUPAC Name

methyl 3-chloro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWUVGLVDQXCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479668
Record name METHYL 3-CHLORO-2-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42087-81-0
Record name METHYL 3-CHLORO-2-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 3-chloro-2-nitrobenzoic acid (3.15 g, 15.6 mmol) in methanol/acetonitrile (20 mL/20 mL) was dropwise added TMSCHN2 (2N in hexanes, 11.7 mL, and 23.4 mmol) at 0° C. under N2 over 10 min until the yellow color persist. The mixture was continued stirring for 20 min, followed by dropwise addition of HOAc until the yellow color disappeared to kill excessive TMSCHN2. Partial of the solvent was removed on rotary vacuum, the product came out solution as a light yellow solid, which was filtered and washed with Et2O (2×2 mL) to afford the expected product as a white solid (2.5 g, 74% yield); 1H NMR (400 MHz, CDCl3) δ ppm 3.91 (s, 3 H), 7.51 (t, J=8.06 Hz, 1 H), 7.70 (dd, J=8.06, 1.26 Hz, 1 H), 7.97 (dd, J=7.81, 1.26 Hz, 1 H); Mass spec. 216.02 (MH+), Calc. for C8H6ClNO4 215.00.
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3.15 g
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11.7 mL
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methanol acetonitrile
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20 mL
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Yield
74%

Synthesis routes and methods II

Procedure details

A solution of 7.1 g (28.5 mmol) of tungstic acid, 4.9 g (48.5 mmol) of concentrated sulfuric acid, 35.6 g (190 mmol) of methyl 2-amino-3-chlorobenzoate, and 5.84 g (20 mmol) of myristyltrimethylammonium bromide in 74 ml of chlorobenzene was heated to 47° C., and 50 ml (570 mmol) of a 35% hydrogen peroxide solution was added dropwise over 10 hours. The pH value at this time was 0.3. After the completion of the dropwise addition, the mixture was stirred at 47° C. for 4 hours. After the disappearance of the methyl 2-amino-3-chlorobenzoate was confirmed by HPLC analysis (area percentage method), 243 g (2.06 mol) of chlorobenzene and 19 g (150 mmol) of a 25% aqueous sodium hydroxide solution were added. The pH value at this time was 7.5. The reaction liquid was separated at 75° C., and 91 g of the aqueous layer was removed. Then, the obtained organic layer was cooled to 60° C. or less. 5.2 g (61.9 mmol) of sodium hydrogen carbonate and 5.2 ml of water were added, and 25 ml (285 mmol) of a 35% hydrogen peroxide solution was added dropwise while the reaction temperature was adjusted to 60° C. or less. After the completion of the dropwise addition, the mixture was stirred at 60° C. for 2 hours, and the reaction was completed. The reaction liquid was separated at room temperature. The obtained organic layer was analyzed by HPLC by the absolute calibration method, and as a result, the yield was 70%.
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4.9 g
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35.6 g
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5.84 g
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74 mL
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7.1 g
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243 g
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Synthesis routes and methods III

Procedure details

A solution of 5.3 g (16.2 mmol) of sodium tungstate dihydrate and 3.2 g (32.3 mmol) of concentrated sulfuric acid in 53 ml of methanol was heated to 40° C., and a solution of 15 g (80.8 mmol) of methyl 2-amino-3-chlorobenzoate in 13 ml of methanol, and 33.0 ml (323 mmol) of a 30% hydrogen peroxide solution were simultaneously added dropwise over 10 hours. The pH value at this time was 0.5. After the completion of the dropwise addition, the mixture was stirred at 40° C. for 2 hours. After the disappearance of the methyl 2-amino-3-chlorobenzoate was confirmed by HPLC analysis (area percentage method), 30 ml of toluene and 8.3 ml (80.8 mmol) of a 30% hydrogen peroxide solution were added to the reaction liquid, and 19.9 g (88.9 mmol) of a 25% aqueous potassium hydroxide solution was further added dropwise so that the temperature was 30° C. or less. The mixture was stirred at room temperature for 12 hours, and the reaction was completed. After the completion of the reaction, the methanol was distilled off, and 58 ml of toluene was added for separation. The obtained organic phase was washed with 20 ml of water, and methyl 3-chloro-2-nitrobenzoate was obtained as a toluene solution. This solution was analyzed by HPLC by the absolute calibration method, and as a result, the yield was 88%. The amount of the potassium hydroxide added is sufficient to make the pH condition alkaline.
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30 mL
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15 g
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53 mL
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5.3 g
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Retrosynthesis Analysis

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